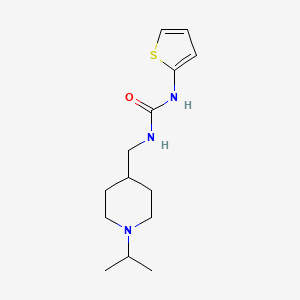
1-((1-Isopropylpiperidin-4-yl)methyl)-3-(thiophen-2-yl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-((1-Isopropylpiperidin-4-yl)methyl)-3-(thiophen-2-yl)urea is a useful research compound. Its molecular formula is C14H23N3OS and its molecular weight is 281.42. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
1-((1-Isopropylpiperidin-4-yl)methyl)-3-(thiophen-2-yl)urea is a compound that has gained attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including synthesis, mechanisms of action, and relevant case studies.
The compound has the following chemical characteristics:
- Molecular Formula : C14H23N3OS
- Molecular Weight : 281.42 g/mol
- CAS Number : 1210467-86-9
Synthesis and Structure
The synthesis of this compound typically involves multi-step organic reactions. The structure comprises a piperidine ring, a thiophene moiety, and a urea functional group, which contribute to its biological activity.
Antimicrobial Properties
Research indicates that thiourea derivatives, including this compound, exhibit significant antimicrobial activities. For instance, compounds with similar structures have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Streptococcus pyogenes . The specific IC50 values for related compounds suggest potential applications in treating infections.
Anticancer Activity
This compound has been evaluated for its anticancer properties. In vitro studies have demonstrated that derivatives of thiourea can inhibit cell proliferation in various cancer cell lines. For example, compounds with similar structural motifs have shown GI50 values ranging from 15.1 to 28.7 μM against different cancer types such as lung and breast cancer .
The mechanism by which this compound exerts its biological effects is believed to involve the inhibition of key enzymes or pathways associated with disease progression. For instance, certain thiourea derivatives have been reported to inhibit histone deacetylase (HDAC) activity, which is crucial in cancer cell proliferation .
Case Studies
Several studies highlight the biological activity of thiourea derivatives:
- Antitumor Screening : A study screened various thiourea compounds for their antitumor activity against human cancer cell lines. The most active compounds showed selective cytotoxicity with IC50 values lower than standard chemotherapeutics .
- Antimicrobial Evaluation : Another investigation focused on the antimicrobial efficacy of thiourea derivatives against resistant bacterial strains, revealing promising results that support further development for clinical applications .
Summary of Findings
| Activity Type | IC50 Values | Target Organisms/Cells |
|---|---|---|
| Antimicrobial | 0.25 - 1 μg/mL | S. aureus, S. pyogenes |
| Anticancer | 15.1 - 28.7 μM | Various cancer cell lines |
Propiedades
IUPAC Name |
1-[(1-propan-2-ylpiperidin-4-yl)methyl]-3-thiophen-2-ylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N3OS/c1-11(2)17-7-5-12(6-8-17)10-15-14(18)16-13-4-3-9-19-13/h3-4,9,11-12H,5-8,10H2,1-2H3,(H2,15,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIMFOGULQFEABU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCC(CC1)CNC(=O)NC2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.42 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














